1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one moiety. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can introduce the difluoromethoxy group onto the phenyl ring.
Radical reactions: The trifluoromethylthio group can be introduced via radical reactions, often using trifluoromethyl phenyl sulfone as a precursor.
Ketone formation: The propan-2-one moiety is typically formed through standard ketone synthesis methods, such as Friedel-Crafts acylation.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, potentially leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The propan-2-one moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the difluoromethoxy group.
These compounds share similar functional groups but differ in their structural arrangement, leading to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C11H9F5O2S |
---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(19-11(14,15)16)9(7)18-10(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
YWEAPVKHPBGOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.